3-Amino-6-pentylpyridine
Description
3-Amino-6-pentylpyridine is a substituted pyridine derivative featuring an amino group (-NH₂) at the 3-position and a pentyl chain (-C₅H₁₁) at the 6-position of the pyridine ring.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
6-pentylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-5-10-7-6-9(11)8-12-10/h6-8H,2-5,11H2,1H3 |
InChI Key |
VVPICSRYHYLMBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Methoxy-5-methylpyridin-3-amine
- Structure: Amino group at position 3, methoxy (-OCH₃) at position 6, and methyl (-CH₃) at position 5.
- The additional methyl group at position 5 may sterically hinder interactions at the pyridine ring.
- Applications : Used as an intermediate in agrochemicals (e.g., acetamiprid, an insecticide) .
2-Amino-3-nitro-6-phenylpyridine
- Structure: Amino group at position 2, nitro (-NO₂) at position 3, and phenyl (-C₆H₅) at position 6.
- Key Differences: The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the electron-donating amino group in this compound.
- Applications : Likely used in explosives or as a precursor in heterocyclic synthesis .
6-Methyl-3-aminopyridine
- Structure: Amino group at position 3 and methyl (-CH₃) at position 6.
- Key Differences: The shorter methyl group (vs. Simpler structure may enhance synthetic accessibility.
- Applications : Intermediate in pharmaceuticals and agrochemicals; derivatives are used in coordination chemistry .
| Property | This compound | 6-Methyl-3-aminopyridine |
|---|---|---|
| Substituents | -NH₂ (3), -C₅H₁₁ (6) | -NH₂ (3), -CH₃ (6) |
| Molecular Formula | C₁₀H₁₆N₂ | C₆H₈N₂ |
| CAS Number | Not explicitly listed | Multiple synonyms listed |
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